Cas no 1511191-53-9 (4-amino-3-(isoquinolin-5-yl)butanoic acid)

4-amino-3-(isoquinolin-5-yl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-amino-3-(isoquinolin-5-yl)butanoic acid
- 1511191-53-9
- EN300-1727316
-
- インチ: 1S/C13H14N2O2/c14-7-10(6-13(16)17)11-3-1-2-9-8-15-5-4-12(9)11/h1-5,8,10H,6-7,14H2,(H,16,17)
- InChIKey: LFIFXRKJUMWSMA-UHFFFAOYSA-N
- ほほえんだ: OC(CC(CN)C1=CC=CC2C=NC=CC1=2)=O
計算された属性
- せいみつぶんしりょう: 230.105527694g/mol
- どういたいしつりょう: 230.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 270
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 76.2Ų
- 疎水性パラメータ計算基準値(XlogP): -1.6
4-amino-3-(isoquinolin-5-yl)butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1727316-0.5g |
4-amino-3-(isoquinolin-5-yl)butanoic acid |
1511191-53-9 | 0.5g |
$905.0 | 2023-09-20 | ||
Enamine | EN300-1727316-5g |
4-amino-3-(isoquinolin-5-yl)butanoic acid |
1511191-53-9 | 5g |
$2732.0 | 2023-09-20 | ||
Enamine | EN300-1727316-1g |
4-amino-3-(isoquinolin-5-yl)butanoic acid |
1511191-53-9 | 1g |
$943.0 | 2023-09-20 | ||
Enamine | EN300-1727316-0.1g |
4-amino-3-(isoquinolin-5-yl)butanoic acid |
1511191-53-9 | 0.1g |
$829.0 | 2023-09-20 | ||
Enamine | EN300-1727316-2.5g |
4-amino-3-(isoquinolin-5-yl)butanoic acid |
1511191-53-9 | 2.5g |
$1848.0 | 2023-09-20 | ||
Enamine | EN300-1727316-10.0g |
4-amino-3-(isoquinolin-5-yl)butanoic acid |
1511191-53-9 | 10g |
$4052.0 | 2023-06-04 | ||
Enamine | EN300-1727316-10g |
4-amino-3-(isoquinolin-5-yl)butanoic acid |
1511191-53-9 | 10g |
$4052.0 | 2023-09-20 | ||
Enamine | EN300-1727316-0.25g |
4-amino-3-(isoquinolin-5-yl)butanoic acid |
1511191-53-9 | 0.25g |
$867.0 | 2023-09-20 | ||
Enamine | EN300-1727316-1.0g |
4-amino-3-(isoquinolin-5-yl)butanoic acid |
1511191-53-9 | 1g |
$943.0 | 2023-06-04 | ||
Enamine | EN300-1727316-5.0g |
4-amino-3-(isoquinolin-5-yl)butanoic acid |
1511191-53-9 | 5g |
$2732.0 | 2023-06-04 |
4-amino-3-(isoquinolin-5-yl)butanoic acid 関連文献
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
4-amino-3-(isoquinolin-5-yl)butanoic acidに関する追加情報
4-Amino-3-(Isoquinolin-5-yl)Butanoic Acid: A Comprehensive Overview
4-Amino-3-(Isoquinolin-5-yl)Butanoic Acid (CAS No. 1511191-53-9) is a unique organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its isoquinoline moiety and amino acid backbone, exhibits a diverse range of applications and properties that make it a valuable molecule for research and development.
The structure of 4-amino-3-(isoquinolin-5-yl)butanoic acid is composed of two key functional groups: the isoquinoline ring system and the amino acid group. The isoquinoline moiety, a heterocyclic aromatic compound, contributes to the molecule's stability and potential for bioactivity. Meanwhile, the amino acid backbone provides versatility in terms of reactivity and functionality. This combination makes the compound an ideal candidate for exploring new drug delivery systems, bioconjugates, and advanced materials.
Recent studies have highlighted the potential of 4-amino-3-(isoquinolin-5-yl)butanoic acid in drug delivery applications. Researchers have demonstrated that the compound can serve as a versatile linker in the construction of peptide-based drug delivery systems. Its ability to form stable bonds with various therapeutic agents makes it a promising tool for targeted drug delivery, enhancing both efficacy and specificity.
In addition to its role in drug delivery, 4-amino-3-(isoquinolin-5-yl)butanoic acid has shown potential in the field of bioconjugation. By leveraging its amino acid functionality, scientists have successfully conjugated this compound with enzymes, antibodies, and other biomolecules. These bioconjugates have been utilized in diagnostic assays and therapeutic applications, showcasing the compound's versatility in biotechnology.
The synthesis of 4-amino-3-(isoquinolin-5-yl)butanoic acid involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Recent advancements in catalytic asymmetric synthesis have enabled the efficient production of this compound with high enantiomeric purity, which is crucial for its application in chiral recognition and asymmetric catalysis.
Furthermore, 4-amino-3-(isoquinolin-5-yl)butanoic acid has been explored as a building block for advanced materials such as self-healing polymers and stimuli-responsive hydrogels. Its ability to undergo dynamic covalent bonding reactions under mild conditions makes it an attractive candidate for developing smart materials that can respond to environmental changes.
From a pharmacological perspective, 4-amino-3-(isoquinolin-5-yl)butanoic acid has been investigated for its potential as a lead compound in drug discovery programs targeting various diseases, including cancer and neurodegenerative disorders. Preclinical studies have demonstrated that derivatives of this compound exhibit promising anti-proliferative activity against cancer cell lines while showing minimal toxicity to normal cells.
In conclusion, 4-amino-3-(isoquinolin-5-yil)butanoic acid (CAS No. 1511191_53_9) is a multifaceted compound with applications spanning drug delivery, bioconjugation, materials science, and pharmacology. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop innovative solutions in these fields.
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